molecular formula C16H16ClN3O4S B195241 5-Hydroxyindapamide CAS No. 126750-70-7

5-Hydroxyindapamide

Cat. No. B195241
CAS RN: 126750-70-7
M. Wt: 381.8 g/mol
InChI Key: ARPVNNMMMDXBBF-UHFFFAOYSA-N
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Description

5-Hydroxyindapamide is a derivative of Indapamide, which is a ‘water pill’ used to reduce the swelling and fluid retention caused by heart disease. It also is used to treat high blood pressure .


Molecular Structure Analysis

The molecular formula of this compound is C16H16ClN3O4S . The molecular weight is 381.8 g/mol . The IUPAC name is 4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 381.8 g/mol, a XLogP3-AA of 2.5, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 3 . The exact mass is 381.0550049 g/mol .

Scientific Research Applications

  • Psychedelic Psychiatry : Research has indicated the potential of 5-Hydroxytryptamine 2A (5-HT2A) receptor agonists, such as psilocybin, in treating psychiatric disorders like depression and addiction. This suggests a possible application of 5-Hydroxyindapamide in this area (Nutt, Erritzoe, & Carhart-Harris, 2020).

  • Respiratory Activity : A study explored the effects of 5-HT1A receptor agonist on respiratory activity, which could be relevant for this compound's application in understanding and managing respiratory disorders (Holtman & King, 1994).

  • Sleep and Thermoregulation : Research on serotonin depletion and its impact on sleep and thermoregulation could inform the use of this compound in sleep-related studies (Murray, Buchanan, & Richerson, 2015).

  • Anxiety and Psychiatric Research : Studies on 5-HT-modulating agents indicate the potential use of this compound in research related to anxiety and other psychiatric conditions (Rodgers, Perrault, Sanger, & Griebel, 1997).

  • Neurotransmitter Release Modulation : Investigations into the modulation of neurotransmitter release, particularly serotonin (5-HT), offer insights into how this compound might be used in neuropharmacological research (Piñeyro, Montigny, & Blier, 1995).

  • Dopaminergic Transmission : Research on the modulation of dopamine release by 5-HT receptors, particularly in the mesolimbic dopamine system, highlights another potential research application for this compound (Yan & Yan, 2001).

  • Molecular Imaging : Studies focused on visualizing fluctuations in neurotransmitters, such as 5-HT, suggest the use of this compound in developing molecular imaging techniques (Paterson, Tyacke, Nutt, & Knudsen, 2010).

  • Electrochemical Analysis in Brain Research : The development of techniques for rapid measurement of neurotransmitters like 5-HT in the brain might benefit from the application of compounds like this compound (Hashemi et al., 2009).

Safety and Hazards

5-Hydroxyindapamide may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause respiratory tract irritation, skin irritation, and other health hazards .

properties

IUPAC Name

4-chloro-N-(5-hydroxy-2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c1-9-6-11-7-12(21)3-5-14(11)20(9)19-16(22)10-2-4-13(17)15(8-10)25(18,23)24/h2-5,7-9,21H,6H2,1H3,(H,19,22)(H2,18,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPVNNMMMDXBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925693
Record name 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126750-70-7
Record name 5-Hydroxyindapamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126750707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-N-(5-hydroxy-2-methyl-2,3-dihydro-1H-indol-1-yl)-3-sulfamoylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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